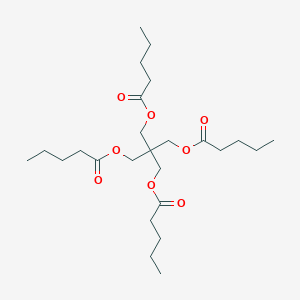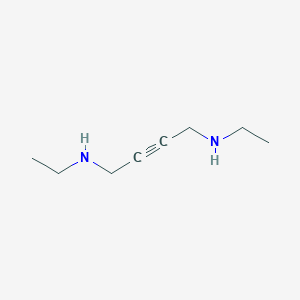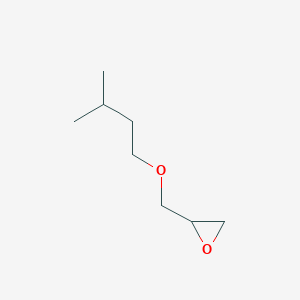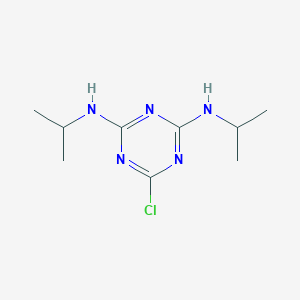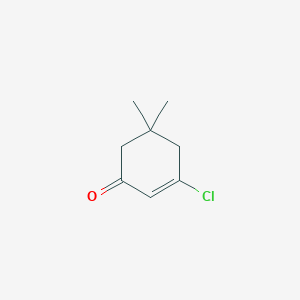
3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
概要
説明
3-Chloro-5,5-dimethyl-2-cyclohexen-1-one is a chemical compound with the molecular formula C8H11ClO and a molecular weight of 158.625 . It is also known by other names such as 5,5-Dimethyl-3-chloro-2-cyclohexen-1-one and 5,5-Dimethyl-3-chlorocyclohex-2-enone .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one can be viewed using Java or Javascript as per the data available . The IUPAC Standard InChIKey for this compound is PJYTYJGMJDIKEJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Chloro-5,5-dimethyl-2-cyclohexen-1-one is a liquid at room temperature . The compound should be stored in a dry environment .科学的研究の応用
- Field : Pharmaceutical Industry
- Application : It is used as a pharmaceutical intermediate . An intermediate is a substance produced during the synthesis of an end product, which is then used in subsequent steps of the synthesis process.
- Field : Crystallography
- Application : A compound similar to “3-Chloro-5,5-dimethyl-2-cyclohexen-1-one”, namely “2-chloro-3-(1-napthyl)-5,5-dimethyl-2-cyclohexenone”, was studied using single crystal X-ray diffraction .
- Method : The molecular structure was determined by single crystal X-ray diffraction. The compound crystallized in a monoclinic system, space group P 2 1 / c .
- Results : The Cg1 ring in the molecule was puckered and showed an envelope (1E) conformation. The crystal packing of molecules, stabilized due to a weak intermolecular C–H⋅⋅⋅O interaction, is built into an independent infinite one-dimensional polymeric chain along [001] direction .
Pharmaceutical Intermediate
Structural and Computational Analysis
- Field : Organic Chemistry
- Application : It is used as a versatile electrophile in a range of addition reactions .
- Method : This compound can be employed in conjugate addition of organocopper nucleophiles, Michael reaction with enol silanes, and phosphoniosilylations .
- Field : Analytical Chemistry
- Application : A compound similar to “3-Chloro-5,5-dimethyl-2-cyclohexen-1-one”, namely “3-chloro-5-methylphenylcarbamate”, was used to enhance chromatographic separations .
- Method : Some hydroxyl groups of the anchored β-CD were substituted by the 3-chloro-5-methylphenylcarbamate groups .
- Results : This substitution imparted extra multi-interactions, such as dipole–dipole interaction and π–π interaction, enhancing the chromatographic separations .
Electrophile in Addition Reactions
Chromatographic Separations
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
特性
IUPAC Name |
3-chloro-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO/c1-8(2)4-6(9)3-7(10)5-8/h3H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYTYJGMJDIKEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169966 | |
| Record name | 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5,5-dimethyl-2-cyclohexen-1-one | |
CAS RN |
17530-69-7 | |
| Record name | 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017530697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CHLORO-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E73W928G5O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

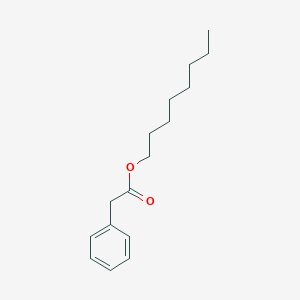
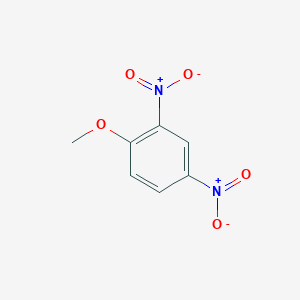
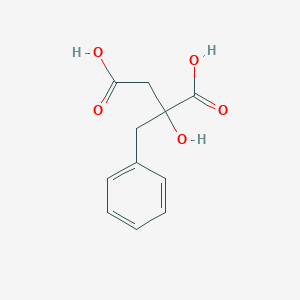
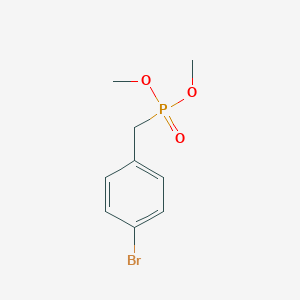
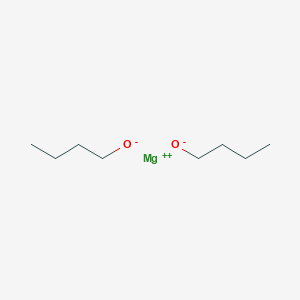

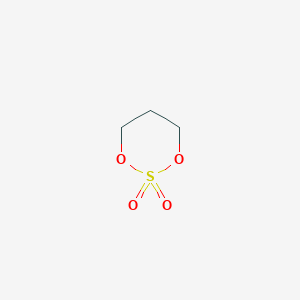
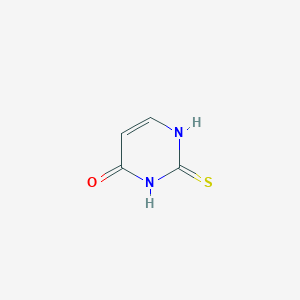
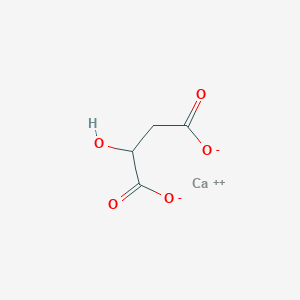
![4-Hydrazinothieno[3,2-d]pyrimidine](/img/structure/B92677.png)
